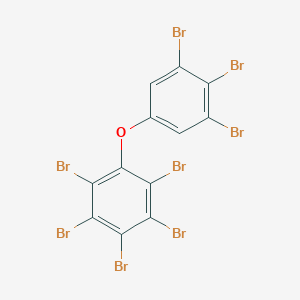

2,3,3',4,4',5,5',6-Octabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-4-1-3(2-5(14)6(4)15)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMKCYDBEYHNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074776 | |

| Record name | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-56-7 | |

| Record name | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5,5',6-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC12H1GS4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Pathways and Industrial Genesis of Octabromodiphenyl Ethers

Targeted Synthesis Methodologies for Octabromodiphenyl Ether Congeners

The production of specific octabromodiphenyl ether (octaBDE) congeners for research and analytical purposes requires precise, multi-step synthesis methods, as industrial manufacturing typically results in complex mixtures. nih.govacs.orgdiva-portal.orgdiva-portal.orgresearchgate.net Researchers have developed targeted methodologies to isolate specific isomers, which are crucial for toxicological studies, the development of analytical standards, and understanding the physical-chemical properties of these compounds. nih.govacs.orgdiva-portal.orgdiva-portal.orgresearchgate.net

Chemical Derivatization from Aminodiphenyl Ethers

A primary route for synthesizing specific octaBDE congeners involves the chemical derivatization of aminodiphenyl ether precursors. nih.govacs.orgdiva-portal.orgdiva-portal.orgresearchgate.net This methodology allows for the controlled placement of bromine atoms on the diphenyl ether backbone. The process begins with the bromination of mono- or diaminodiphenyl ethers. Following the introduction of the desired number of bromine atoms, the amino group(s) are removed through a two-step process: diazotization followed by reduction. nih.govacs.orgdiva-portal.orgdiva-portal.orgresearchgate.net

This pathway has been successfully employed to synthesize several octaBDE congeners, including:

2,2',3,3',4,5,5',6-octabromodiphenyl ether (BDE-198) nih.govacs.orgdiva-portal.orgdiva-portal.orgresearchgate.net

2,2',3,3',4,5',6,6'-octabromodiphenyl ether (BDE-201) nih.govacs.orgdiva-portal.orgdiva-portal.orgresearchgate.net

2,2',3,3',5,5',6,6'-octabromodiphenyl ether (BDE-202) nih.govacs.orgdiva-portal.orgdiva-portal.orgresearchgate.net

2,2',3,4,4',5,6,6'-octabromodiphenyl ether (BDE-204) nih.govacs.orgdiva-portal.orgdiva-portal.orgresearchgate.net

Notably, BDE-204 has been prepared via two different pathways utilizing this core method. nih.govacs.orgdiva-portal.orgdiva-portal.orgresearchgate.net This synthesis route provides a reliable means of producing authentic octaBDE congeners necessary for advanced scientific investigation. nih.govacs.orgdiva-portal.orgdiva-portal.org

Bromination of Lower Brominated Diphenyl Ether Precursors

Another key synthesis strategy is the direct bromination of diphenyl ether precursors that are already partially brominated. nih.govacs.orgdiva-portal.orgdiva-portal.orgnih.gov This method builds upon existing brominated structures to achieve the desired octabrominated congener. The commercial manufacturing of polybrominated diphenyl ethers (PBDEs) generally involves the bromination of diphenyl ethers, which results in a mixture of congeners with varying degrees of bromination. nih.gov

In a more controlled laboratory setting, specific lower brominated congeners can be used as starting materials to synthesize targeted octaBDEs. For instance, researchers have successfully prepared 2,2',3,3',4,4',5,5'-octabromodiphenyl ether (BDE-194) through the bromination of 3,3',4,4',5,5'-hexabromodiphenyl ether (BDE-169). nih.govacs.orgdiva-portal.orgdiva-portal.orgresearchgate.net Similarly, 2,2',3,3',4,4',5,6'-octabromodiphenyl ether (BDE-196) was synthesized by brominating 2,3,3',4,4',5',6-heptabromodiphenyl ether (BDE-191). nih.govacs.orgdiva-portal.orgdiva-portal.orgresearchgate.net The precursors for these reactions, BDE-169 and BDE-191, were themselves prepared from 4,4'-diaminodiphenyl ether and 3,4'-diaminodiphenyl ether, respectively, linking this method back to the derivatization of amino-substituted precursors. nih.govacs.orgdiva-portal.orgdiva-portal.orgresearchgate.net

Industrial Application and Manufacturing Context of Octabromodiphenyl Ether Formulations

Industrially, "Octabromodiphenyl ether" refers not to a single congener but to a technical mixture of various PBDEs. wikipedia.orgnih.govcp-analitika.hu These commercial formulations, such as DE-79 and Bromkal 79-8DE, were widely used as additive flame retardants, meaning they were physically blended into polymers rather than chemically bound. acs.orgpops.int

The composition of commercial octaBDE (c-OctaBDE) mixtures could vary but generally consisted of a range of congeners from penta- to deca-bromodiphenyl ether. pops.intpops.int The average number of bromine atoms per molecule in these mixtures was typically between 7.2 and 7.7. wikipedia.org Heptabromodiphenyl and octabromodiphenyl ethers were the predominant congeners. wikipedia.org

| PBDE Homolog Group | Percentage by Weight |

|---|---|

| Hexabromodiphenyl ether (HexaBDE) | ~12% |

| Heptabromodiphenyl ether (HeptaBDE) | ~44-45% |

| Octabromodiphenyl ether (OctaBDE) | ~31-35% |

| Nonabromodiphenyl ether (NonaBDE) | ~10% |

| Decabromodiphenyl ether (DecaBDE) | ~0.5-0.7% |

| Pentabromodiphenyl ether (PentaBDE) | ≤12% (often combined with HexaBDE) |

Data compiled from multiple sources detailing typical formulations. pops.intpops.intpops.intnih.gov

Historical Production and Usage Patterns

The commercial production of PBDEs, including octaBDE, began in the mid-to-late 1970s. pops.intnih.gov The annual global production of c-OctaBDE was estimated at 6,000 tonnes in 1994. pops.int By 2001, the annual worldwide demand had decreased to an estimated 3,790 tonnes, with Asia and the Americas each accounting for 1,500 tonnes and Europe for 610 tonnes. wikipedia.org The cumulative historical production of commercial octaBDE is estimated to be around 130 kilotonnes. acs.org

Concerns over the environmental and health impacts of PBDEs led to a significant decline in their use and production. In 2004, production of octaBDE ceased in the European Union, the United States, and the Pacific Rim. wikipedia.orgpops.int The U.S. Environmental Protection Agency (EPA) noted that the voluntary phase-out of octaBDE by its manufacturers was completed at the end of 2004. nih.govepa.gov In May 2009, commercial octaBDE was listed under the Stockholm Convention on Persistent Organic Pollutants, formalizing global restrictions. wikipedia.org

Integration into Consumer Products and Materials

OctaBDE was used almost exclusively as an additive flame retardant for polymers used in the housings of electrical and electronic equipment. wikipedia.orgpops.intnih.gov Its primary application, accounting for approximately 95% of its use in the EU, was in acrylonitrile-butadiene-styrene (ABS) plastics. pops.intnih.gov These ABS plastics were commonly used for the casings of computers, monitors, and other business machines. pops.intnih.gov

In these applications, octaBDE was typically used in conjunction with antimony trioxide to enhance its flame-retardant efficacy. wikipedia.orgpops.int The loading level of the c-OctaBDE formulation in the final plastic product was generally between 12% and 18% by weight. wikipedia.orgpops.intpops.int

Other, more minor, applications included its use in:

High Impact Polystyrene (HIPS) wikipedia.orgpops.intnih.gov

Polybutylene Terephthalate (PBT) wikipedia.orgpops.intnih.gov

Polyamides wikipedia.orgpops.intnih.gov

Because octaBDE was an additive flame retardant, it was not chemically bonded to the polymer matrix, which made it susceptible to leaching out of products over time. nih.govepa.gov

Environmental Occurrence and Spatial Temporal Distribution of Octabromodiphenyl Ethers

Detection and Quantification in Abiotic Environmental Compartments

The persistence and hydrophobicity of PBDEs lead to their accumulation in solid matrices such as sediment, soil, and dust.

Aquatic Systems (e.g., surface water, wastewater, sediments)

Limited information is available regarding the presence of BDE-203 in aquatic systems. Research into Swiss lake sediments has detected OctaBDE congeners. In the sediments of Greifensee, a lake in an urban Swiss area, a combined chromatographic peak representing BDE-198 and BDE-203 was identified, though individual concentrations were not reported. Current time information in Genesee County, US. The study noted the first appearance of PBDEs in sediment layers corresponding to the mid-1970s. Current time information in Genesee County, US.

There is a significant lack of quantitative data for BDE-203 in surface water and wastewater. General studies on emerging contaminants in wastewater effluent often focus on more commonly detected pharmaceuticals and endocrine disruptors, with less specific attention given to individual PBDE congeners. nih.gov

Terrestrial Matrices (e.g., soil, sewage sludge)

Specific concentration data for BDE-203 in soil and sewage sludge are not well-documented in available scientific studies. While PBDEs, in general, are known to be present in sewage sludge due to their use in consumer products that enter the waste stream, and can subsequently contaminate soils through the application of biosolids, congener-specific data for BDE-203 is lacking. nih.gov Studies often report total PBDE concentrations or focus on the major congeners of the PentaBDE and DecaBDE commercial products. nih.gov

Atmospheric Presence (e.g., air, dust)

The atmospheric presence of BDE-203 has been noted, although typically at low levels compared to other PBDEs. A study of halogenated flame retardants in the atmosphere over Lake Ontario found that the concentrations of intermediate congeners from the technical OctaBDE mixture, including BDE-203, were lower than the levels of the more prevalent lower-brominated congeners (from the PentaBDE mixture) and the fully brominated BDE-209 (from the DecaBDE mixture). acs.org Specific quantitative data for BDE-203 in the air or in indoor and outdoor dust from this or other studies are not provided, with research tending to report on the sum of PBDEs or the most abundant congeners. acs.org

Global and Regional Distribution Patterns

The available data are insufficient to establish a comprehensive picture of the global and regional distribution of BDE-203. The limited detections suggest a widespread but low-level presence, consistent with it being a minor component of a commercial flame retardant mixture.

Geographic Variations in Concentration Profiles

Evidence for geographic variation is sparse. The detection of a BDE-198/203 peak in Swiss lake sediments and the mention of low-level atmospheric presence over Lake Ontario in North America indicate that BDE-203 is distributed in industrialized regions of both Europe and North America. Current time information in Genesee County, US.acs.org However, without more quantitative and widespread data, a detailed comparison of concentration profiles between different geographic areas is not possible.

Temporal Trends in Environmental Levels

Data on the specific temporal trends of BDE-203 are very limited. However, studies on sediment cores provide some insight into the historical deposition of the broader OctaBDE mixture. In Swiss lake sediments, the congener patterns of OctaBDEs did not show significant changes over a period of nearly 30 years, suggesting a lack of long-term environmental transformation. Current time information in Genesee County, US. This study also observed that while the concentrations of congeners from the PentaBDE mixture leveled off in the mid-1990s, the increase of OctaBDE was slower. Current time information in Genesee County, US. Another study analyzing sediment cores from lakes in Washington State, USA, used BDE-183 as an indicator for the Octa-BDE mixture and found that its deposition rose gradually from the mid-1990s, peaking in the mid-2000s. acs.org These findings suggest that the environmental input of the OctaBDE mixture, and by extension its component BDE-203, likely followed the production and use patterns of this commercial product, which was phased out in the United States and the European Union in the mid-2000s. ca.gov

Environmental Fate, Transport, and Persistence of Octabromodiphenyl Ethers

Environmental Pathways and Dissemination Mechanisms

The release of 2,3,3',4,4',5,5',6-octabromodiphenyl ether into the environment occurs through various pathways, primarily associated with the manufacturing, use, and disposal of products containing octaBDE mixtures. These flame retardants are additive, meaning they are physically mixed with polymers rather than chemically bound, which facilitates their release over a product's lifecycle.

Highly brominated PBDEs, including octabromodiphenyl ether congeners, have a propensity to adsorb to airborne particulate matter. This association with atmospheric particles allows for their transport over vast distances from their original sources. While less volatile than lower-brominated congeners, evidence suggests that even highly brominated PBDEs can undergo long-range atmospheric transport, leading to their detection in remote regions far from industrial or population centers. This transport is a key factor in their global distribution. The atmospheric half-life for octabrominated congeners has been estimated to be around 140 days.

Due to its very low water solubility (less than 0.1 mg/L for octaBDE), this compound has a strong tendency to partition from the water column to sediment and suspended particulate matter in aquatic environments. wikipedia.org Sediments, therefore, act as a primary sink for this compound in rivers, lakes, and oceans. Once in the sediment, it can persist for long periods and may be subject to resuspension and further transport. The movement of contaminated sediments during events like dredging or natural disturbances can re-introduce the compound into the water column, making it available for biological uptake.

Products containing this compound, such as the plastic housings of electronic equipment, release the compound into the environment throughout their service life and after disposal. epa.gov This release can occur through volatilization and the abrasion of plastic particles, leading to the contamination of indoor dust, which then can be transported outdoors. End-of-life products in landfills are a significant source of environmental release through leachate and the emission of dust particles. Improper recycling and disposal of electronic waste can also lead to direct contamination of soil and water.

Environmental Persistence and Degradation Resistance

The chemical structure of this compound, characterized by a stable diphenyl ether core and a high degree of bromine substitution, confers a high resistance to degradation.

Under environmental conditions, it is not expected to undergo significant hydrolysis. While photodegradation can occur, the breakdown of higher brominated PBDEs like this octabrominated congener can lead to the formation of lower-brominated, and potentially more toxic and bioaccumulative, PBDEs. epa.gov Microbial degradation is generally slow for highly halogenated compounds.

Due to its persistence, potential for bioaccumulation, and evidence of long-range environmental transport, commercial octabromodiphenyl ether was listed under the Stockholm Convention on Persistent Organic Pollutants. This classification underscores the global concern over its environmental and health impacts. The properties of this compound align with the criteria for POPs, as it resists degradation, allowing it to remain in the environment for extended periods.

Partitioning Behavior in Environmental Media

The partitioning behavior of this compound is governed by its physicochemical properties, particularly its high lipophilicity and low water solubility. These characteristics dictate its distribution across different environmental compartments.

The high octanol-water partition coefficient (Kow) of octabromodiphenyl ethers indicates a strong affinity for organic matter. Consequently, in terrestrial environments, the compound will predominantly bind to soil organic matter, limiting its mobility in the soil column but contributing to its persistence. In aquatic systems, it partitions strongly to sediments and biota. This partitioning behavior is a key factor in its bioaccumulation in organisms, as it readily accumulates in fatty tissues.

| Property | Value/Description |

| Water Solubility | Very low (< 0.1 mg/L for octaBDE) |

| Affinity for Organic Matter | High (Strongly partitions to soil, sediment, and biota) |

| Primary Environmental Sinks | Sediment and soil |

Adsorption to Solid Matrices (e.g., sediments, soil)

The environmental fate of this compound, a specific congener of the polybrominated diphenyl ethers (PBDEs), is significantly influenced by its strong tendency to adsorb to solid matrices such as soil and sediment. This high sorption affinity is a direct consequence of its physicochemical properties, particularly its high hydrophobicity and low aqueous solubility. Once released into the environment, this compound readily partitions from water to solid phases, which profoundly impacts its transport, bioavailability, and persistence.

Research into the sorption behavior of PBDEs indicates that the primary mechanism governing their adsorption to soils and sediments is partitioning into the organic carbon fraction of these matrices. science.govresearchgate.net The strong correlation between the organic carbon content of soil and the adsorption of PBDEs has been well-documented for various congeners. nih.gov Highly brominated congeners, including octabromodiphenyl ethers, are particularly hydrophobic and therefore exhibit very strong adsorption to particulate matter. nih.gov

Due to its high degree of bromination, this compound is expected to be largely immobile in soil and to accumulate in sediments. nih.gov This strong binding to solid matrices reduces its availability in the aqueous phase, thereby limiting its potential for leaching into groundwater or for being readily taken up by aquatic organisms from the water column. However, its association with particulate matter means that it can be transported over distances through erosion of soils and the movement of suspended sediments in water bodies.

While specific experimental data on the adsorption of the this compound congener are limited in publicly available scientific literature, the behavior of the broader group of octabromodiphenyl ethers provides a strong indication of its environmental conduct. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of a chemical's adsorption to soil and sediment. A high Koc value signifies strong adsorption and low mobility. For the octabromodiphenyl ether class of compounds, an estimated Koc value of 99,000 L/kg has been reported, which categorizes it as immobile in soil. nih.gov

Table 1: Estimated Soil Adsorption Coefficient for Octabromodiphenyl Ether

| Parameter | Estimated Value | Classification | Source |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 99,000 L/kg | Immobile | nih.gov |

The strong adsorption of this compound to solid matrices has several important environmental implications:

Reduced Bioavailability in the Water Column: By partitioning out of the water and binding to sediments, the concentration of the dissolved compound available for direct uptake by pelagic organisms is significantly lowered.

Accumulation in Sediments: Sediments act as a major sink for this compound, leading to its accumulation over time. This can pose a risk to benthic organisms that live in and ingest sediment.

Long-Range Transport via Particulates: Although immobile in the dissolved phase, its association with fine particles can facilitate its transport over long distances in aquatic systems and through atmospheric deposition. nih.gov

Bioaccumulation Potential in Organisms

Bioaccumulation refers to the process by which organisms, including humans, can accumulate chemical substances in their bodies over time, often at concentrations much higher than those in the surrounding environment. Highly brominated PBDEs like BDE-203 are lipophilic, meaning they have a tendency to dissolve in fats and lipids, which drives their accumulation in the fatty tissues of living organisms.

Uptake Mechanisms in Aquatic and Terrestrial Biota

The uptake of BDE-203 by living organisms occurs through several pathways, which differ between aquatic and terrestrial environments.

Aquatic Biota : In aquatic ecosystems, fish and other organisms can take up BDE-203 directly from contaminated water through passive diffusion across respiratory surfaces like gills. However, a primary route of exposure is dietary intake, where the compound is ingested through the consumption of contaminated sediment, plankton, or smaller organisms. Given the strong tendency of PBDEs to bind to sediment and organic particles, ingestion of these materials is a significant exposure pathway.

Terrestrial Biota : For terrestrial animals, the main uptake mechanism is the ingestion of contaminated food sources. This can include plants that have absorbed the compound from the soil or other animals that have previously accumulated BDE-203. Soil-dwelling organisms, such as earthworms, can accumulate BDE-203 from the soil, subsequently transferring it to predators higher up the food chain. Inhalation of contaminated dust particles is another potential, though less studied, route of exposure for air-breathing terrestrial animals. Studies on other highly brominated PBDEs, such as BDE-209, indicate that they are not easily absorbed by plants from the soil, suggesting dietary intake is the more dominant pathway for herbivores and subsequent trophic levels. nih.gov

Accumulation in Biological Tissues

Once absorbed, the high lipophilicity of BDE-203 dictates its distribution and accumulation within an organism's body. It preferentially partitions into and is stored in lipid-rich tissues.

Animal data for octabromodiphenyl ether (OctaBDE) show accumulation in the liver and adipose tissue following oral or inhalation exposure. nih.gov Studies on various PBDE congeners have consistently shown that adipose tissue (body fat) is the primary reservoir for these compounds. This is also observed for more-brominated congeners, which are readily stored in adipose tissue. mdpi.com Other tissues with significant lipid content, such as the liver, brain, and muscle, can also accumulate BDE-203, though typically at lower concentrations than in fat. The persistent nature of BDE-203 means it can remain in these tissues for extended periods, leading to a long-term body burden.

Congener-Specific Bioaccumulation Characteristics

The bioaccumulation potential of PBDEs is not uniform across all congeners; it is influenced by factors such as the degree of bromination and the specific arrangement of bromine atoms on the diphenyl ether structure. While lower-brominated PBDEs (e.g., tetra- and penta-BDEs) are often considered more bioaccumulative than higher-brominated forms, compounds like BDE-203 are still readily detected in biota.

Biotransformation Pathways in Biological Systems

Biotransformation is the process by which chemical compounds are metabolically altered by living organisms. For BDE-203, the primary biotransformation pathway is reductive debromination, where bromine atoms are sequentially removed from the molecule. This process can occur in various organisms, from microorganisms to fish and mammals.

Metabolic Debromination Processes

The metabolic debromination of BDE-203 has been observed in both microbial and vertebrate systems. The structure of the congener, particularly the presence of a bromine atom in the meta position, appears to increase its susceptibility to metabolic debromination. nih.gov

In Fish : In vitro studies using liver microsomes from common carp, rainbow trout, and Chinook salmon have demonstrated that BDE-203 undergoes metabolic debromination. nih.gov In trout and salmon, BDE-203 was one of the most rapidly metabolized congeners. The process involves the enzymatic removal of bromine atoms, leading to the formation of lower-brominated PBDEs. nih.gov

In Microorganisms : Anaerobic microbial communities, such as those found in sediments and sewage sludge, are also capable of debrominating BDE-203. berkeley.edunih.gov Studies have shown that these microbes preferentially remove bromine atoms from the para and meta positions. berkeley.eduacs.org Specifically for BDE-203, the doubly flanked meta and para bromines were found to be preferentially removed. berkeley.edu This process is generally slow for highly brominated congeners, with less than 10% of the compound being transformed over a period of three months in laboratory settings. berkeley.edunih.govacs.org

Formation of Metabolites

The metabolic debromination of BDE-203 results in the formation of various lower-brominated congeners. The specific metabolites produced can vary depending on the organism and the metabolic pathway.

Metabolites in Fish : Hepatic metabolism of BDE-203 in fish produces several hepta- and hexa-BDEs. Key metabolites identified include BDE-183 (a hepta-BDE) and BDE-154 (a hexa-BDE), with lesser amounts of BDE-153 (a hexa-BDE) also being formed. nih.gov The formation of BDE-183 occurs as a direct result of debromination from BDE-203. nih.gov

Metabolites from Microbial Debromination : Anaerobic debromination of BDE-203 by microbial cultures has been shown to produce two major congeners: hepta-BDE 183 (from meta-bromine removal) and a presumptively identified hepta-BDE 187 (from para-bromine removal). berkeley.edu

The formation of these metabolites is significant because lower-brominated PBDEs are often more toxic and bioavailable than their highly brominated precursors. berkeley.edu

Data on BDE-203 Biotransformation

The following tables summarize key findings from scientific studies on the metabolic debromination of BDE-203.

Table 1: Metabolites Formed from BDE-203 in Fish Liver Microsomes

This table displays the rate of formation of different metabolites from BDE-203 in an in vitro study using liver microsomes from common carp.

| Metabolite Congener | Formation Rate (fmol hr⁻¹ mg protein⁻¹) |

| BDE-183 | 1,190 ± 190 |

| BDE-154 | 230 ± 30 |

| BDE-153 | 44 ± 12 |

Source: Adapted from Stapleton et al. (2006) nih.gov

Table 2: Major Metabolites of BDE-203 from Anaerobic Microbial Debromination

This table shows the primary congeners produced from BDE-203 by three different anaerobic dehalogenating bacterial cultures over three months.

| Metabolite Congener | Type of Bromine Removal | Molar Percentage of Total PBDEs |

| Hepta-BDE 183 | Meta | 2 - 7% |

| Hepta-BDE 187 (presumptive) | Para | 2 - 7% |

Source: Adapted from Robrock et al. (2008) berkeley.edu

Analytical Methodologies for Characterization and Quantification of Octabromodiphenyl Ethers

Sample Preparation Techniques for Environmental and Biotic Matrices

The primary goal of sample preparation is to isolate the target octaBDEs from the complex sample matrix (e.g., soil, sediment, dust, animal tissues) and remove interfering substances that could compromise the analytical results. The selection of techniques is dictated by the matrix type, the concentration of the analytes, and their chemical properties. nih.gov

Extraction is the initial step to separate octaBDEs from the solid or liquid sample matrix. Because of their lipophilic nature, organic solvents are required for efficient extraction. Several techniques have been developed and optimized to maximize recovery while minimizing solvent consumption and extraction time.

Commonly employed extraction methods include:

Soxhlet Extraction (SE): A classical and robust method, Soxhlet extraction has been widely used for extracting octaBDEs from solid samples like soil, sediment, and sludge. nih.govhkbu.edu.hkresearchgate.net It involves continuous extraction with a cycling solvent, typically a mixture of hexane (B92381) and acetone (B3395972) or hexane and dichloromethane. researchgate.net While effective, it is time-consuming and requires large volumes of solvent. bohrium.comresearchgate.net

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses organic solvents at elevated temperatures (e.g., 100°C) and pressures (e.g., 1500 psi). oup.comnih.gov These conditions enhance extraction efficiency and kinetics, allowing for significantly shorter extraction times and reduced solvent usage compared to Soxhlet. oup.comaaa-co.netmdpi.com PLE has been successfully optimized for the simultaneous extraction of various PBDE congeners, including octaBDEs, from soil, sediment, and feedstuffs. nih.govnih.govrsc.org

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. It is a rapid technique but requires careful optimization to avoid thermal degradation of higher brominated congeners like octaBDEs. bohrium.com

Ultrasonic Extraction: This method uses high-frequency sound waves to agitate the sample in a solvent, facilitating the release of analytes. It has been applied to the extraction of PBDEs from soil and dust samples. nih.gov

| Extraction Technique | Principle | Typical Solvents | Applicable Matrices | Advantages | Disadvantages |

| Soxhlet Extraction (SE) | Continuous solid-liquid extraction with distilled solvent. | Hexane/Acetone, Hexane/Dichloromethane, Toluene. researchgate.netresearchgate.net | Soil, Sediment, Sludge, Biota. nih.govepa.gov | Robust, well-established, requires minimal attention. researchgate.net | Time-consuming (18-24 hours), large solvent volume. epa.gov |

| Pressurized Liquid Extraction (PLE/ASE) | Extraction with solvents at elevated temperature and pressure. | Hexane/Dichloromethane, Hexane/Acetone, Toluene. mdpi.comnih.gov | Soil, Sediment, Biota, Air filters. oup.commorressier.com | Fast, automated, low solvent consumption. oup.comaaa-co.net | High initial instrument cost. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents and enhance extraction. | Hexane/Acetone. nih.gov | Soil, Sediment. nih.gov | Very fast extraction times. | Potential for thermal degradation of analytes. bohrium.com |

| Ultrasonic Extraction | Use of ultrasonic waves to create cavitation and disrupt sample matrix. | Ethyl Acetate/Cyclohexane, Hexane/Acetone. nih.gov | Soil, Dust. nih.gov | Simple, rapid, low cost. | Potentially lower efficiency for some matrices. |

Following extraction, the resulting solvent contains the target octaBDEs along with a significant amount of co-extracted matrix components such as lipids, sulfur, and pigments. These interferences must be removed in a "clean-up" step to prevent damage to the analytical instruments and ensure accurate quantification. gilson.com

Key clean-up strategies include:

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that effectively separates large molecules, such as lipids and proteins, from the smaller octaBDE analytes. gilson.comamericanlaboratory.com It is a crucial step for biotic samples with high-fat content, like fish tissue and human milk. americanlaboratory.comnih.gov However, studies have shown that recovery of highly brominated congeners can be low if the collection time is not properly optimized. tandfonline.com

Adsorption Chromatography: This involves passing the extract through a column packed with an adsorbent material.

Silica (B1680970) Gel: Multilayer silica gel columns, often containing layers of neutral, acidified, and/or basified silica, are widely used to remove various interferences. hkbu.edu.hknih.govdiva-portal.org Acidified silica is particularly effective for destroying lipids. researchgate.netnih.gov

Florisil and Alumina: These are other common adsorbents used in column chromatography for clean-up, often in combination with silica gel or for specific fractionation purposes. nih.govresearchgate.netdiva-portal.org

Sulfuric Acid Treatment: A destructive clean-up method where concentrated sulfuric acid is added to the extract to oxidize and remove lipids and other biogenic materials. researchgate.netnih.govnih.gov PBDEs are resistant to this treatment. nih.gov

Solid-Phase Extraction (SPE): SPE cartridges containing various sorbents (e.g., silica, Florisil) can be used for a more rapid and automated clean-up process, requiring less solvent than traditional column chromatography. nih.govnih.govnih.gov

| Clean-up Technique | Principle | Target Interferences | Common Application |

| Gel Permeation Chromatography (GPC) | Size exclusion based on hydrodynamic volume. | Lipids, proteins, other large macromolecules. gilson.comamericanlaboratory.com | Biota samples (fish, milk, serum, tissues). nih.govdiva-portal.org |

| Multilayer Silica Column | Adsorption chromatography with different silica functionalities. | Lipids, polar interferences. diva-portal.org | Environmental and biotic extracts. hkbu.edu.hknih.gov |

| Florisil/Alumina Columns | Adsorption chromatography. | Polar organic compounds, pigments. diva-portal.org | Environmental and biotic extracts. nih.govepa.gov |

| Sulfuric Acid Treatment | Destructive oxidation of interfering compounds. | Lipids, biogenic organic matter. nih.gov | Biota and complex environmental samples. researchgate.netnih.gov |

Chromatographic Separation Techniques

After sample preparation, the purified extract, containing a mixture of PBDE congeners, is introduced into a chromatographic system to separate the individual compounds before detection.

Gas chromatography is the standard and most widely used analytical technique for the separation of PBDEs due to their volatility and thermal stability. thermofisher.com High-resolution gas chromatography (HRGC) coupled with mass spectrometry is the benchmark for sensitive and selective analysis. epa.gov

A significant challenge in the GC analysis of octaBDEs is their high boiling point and susceptibility to thermal degradation in the injector and column. thermofisher.com To overcome this, specific analytical conditions are employed:

GC Columns: Short, narrow-bore capillary columns (e.g., 15 m) with thin films (e.g., 0.1 µm) are often preferred for analyzing highly brominated congeners to minimize the residence time at high temperatures. tandfonline.comvims.eduwaters.com

Temperature Programming: A carefully optimized temperature program is essential to achieve separation of different congeners while minimizing on-column degradation.

Carrier Gas Flow: Increasing the carrier gas (typically helium) flow rate, especially during the elution of the highly brominated compounds, can shorten their residence time on the column and improve peak shape and sensitivity. tandfonline.comresearcher.life

| Parameter | Typical Specification | Purpose |

| Instrument | Gas Chromatograph (GC) | Separates volatile compounds. |

| Column | Fused silica capillary, e.g., DB-5HT, TG-PBDE (15-30 m length, 0.25 mm ID, 0.10 µm film). vims.eduthermofisher.com | Stationary phase for separation based on boiling point and polarity. Shorter columns reduce degradation of heavy congeners. |

| Carrier Gas | Helium | Mobile phase to carry analytes through the column. |

| Injection | Splitless or Temperature-Programmed Inlet | Introduces the sample onto the column without discrimination. |

| Oven Program | Ramped temperature, e.g., 100°C initial, ramped to >300°C. waters.com | Controls elution of compounds based on volatility. |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies separated compounds. |

While GC is the dominant technique for quantification, liquid chromatography methods serve important, often complementary, roles in the analysis of octaBDEs.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase (RP-HPLC) mode, has been successfully used for the preparative isolation of specific octaBDE isomers from technical mixtures. researchgate.netnih.gov For example, the major isomer in the DE-79 technical mixture, BDE-197 (2,2',3,3',4,4',6,6'-octabromodiphenyl ether), was isolated using serially coupled C18 columns with acetonitrile (B52724) as the mobile phase. nih.gov This allows for the production of pure standards for toxicological studies and for use in quantitative analysis. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) can also be used for quantification, offering the advantage of avoiding the thermal degradation issues associated with GC. nih.govresearchgate.net

Countercurrent Chromatography (CCC): CCC is a preparative, all-liquid chromatographic technique that separates compounds based on their partitioning between two immiscible liquid phases. researchgate.netnih.gov It is capable of handling large sample amounts (milligrams to grams) with low solvent consumption. nih.gov CCC has been employed to fractionate technical octaBDE mixtures (e.g., DE-79). researchgate.netnih.gov The resulting fractions can then be analyzed by GC/MS to identify the composition and elution order of different hepta-, octa-, and nona-brominated congeners. nih.gov

Spectrometric Detection and Quantification Methods

Mass spectrometry (MS) is the definitive detection method for octaBDE analysis due to its high sensitivity and selectivity. It is typically coupled with a gas chromatograph (GC-MS).

The choice of ionization technique and mass analyzer is critical for achieving the required analytical performance:

Electron Capture Negative Ionization (ECNI): ECNI is a soft ionization technique that is highly sensitive for electrophilic compounds like PBDEs. It often results in the detection of the bromide ion ([Br]⁻, m/z 79 and 81) or high-mass fragment ions, providing excellent sensitivity with detection limits in the femtogram to picogram range. vims.edunih.govnih.gov Nitrogen can be used as an alternative reagent gas to methane, which can increase filament lifetime and provide more uniform response factors. nih.gov

Electron Impact (EI): EI is a harder ionization technique that produces characteristic fragmentation patterns, which are useful for structural confirmation. However, it is generally less sensitive than ECNI for highly brominated compounds. nih.gov

Mass Analyzers:

High-Resolution Mass Spectrometry (HRMS): Instruments like double-focusing magnetic sector or Orbitrap mass spectrometers can measure mass with high accuracy, allowing for the differentiation of target analytes from matrix interferences with the same nominal mass. epa.govthermofisher.comthermofisher.com This provides a high degree of certainty in identification.

Tandem Mass Spectrometry (MS/MS): Triple quadrupole or ion trap instruments operating in selected reaction monitoring (SRM) mode offer enhanced selectivity by monitoring a specific fragmentation of a precursor ion to a product ion. waters.comshimadzu.comnih.gov This is particularly effective at minimizing background noise and matrix effects in complex samples. shimadzu.com

Quantification: The gold standard for quantification of octaBDEs is the isotope dilution method . thermofisher.comnih.govnih.gov This involves spiking the sample with a known amount of a stable isotope-labeled analog (e.g., ¹³C-labeled) of the target compound before extraction. thermofisher.comnih.gov Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same response in the instrument. well-labs.com By measuring the ratio of the native analyte to the labeled standard, a highly accurate and precise quantification can be achieved that corrects for variations in recovery and instrument response. thermofisher.comnih.gov

| MS Technique | Ionization Mode | Principle | Advantages |

| GC-ECNI-MS | Electron Capture Negative Ionization | Formation of negative ions through electron capture. | Extremely high sensitivity for brominated compounds; low detection limits. nih.govnih.gov |

| GC-EI-HRMS | Electron Impact | High-energy electron bombardment causing fragmentation. | Provides characteristic fragmentation patterns for structural confirmation; high mass accuracy reduces interferences. epa.govthermofisher.com |

| GC-MS/MS | EI or ECNI | Isolation of a precursor ion and monitoring of a specific product ion. | Excellent selectivity; reduces chemical noise and matrix effects. shimadzu.comnih.gov |

| LC-APPI-MS/MS | Atmospheric Pressure Photoionization | Ionization via photons, suitable for less polar compounds. | Avoids thermal degradation of high M.Wt. congeners; allows use of isotope dilution. nih.govresearchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Gas chromatography (GC) coupled with mass spectrometry (MS) is a standard and powerful technique for the analysis of polybrominated diphenyl ethers (PBDEs), including octaBDE isomers. thermofisher.com The GC separates the different congeners based on their boiling points and interaction with the stationary phase, while the MS detects and helps identify them based on their mass-to-charge ratio. thermofisher.com However, the analysis of high molecular weight PBDEs like octaBDEs presents challenges, including potential thermal degradation in the GC inlet and the presence of isobaric interferences from other compounds in complex samples. thermofisher.comthermofisher.com

High-resolution mass spectrometry (HRMS) offers a significant advantage over low-resolution MS by providing highly accurate mass measurements. thermofisher.com This capability allows for the determination of the elemental composition of ions, which greatly enhances the confidence in compound identification and helps to distinguish target analytes from matrix interferences. thermofisher.com Techniques like Orbitrap GC-MS can achieve mass accuracies of less than 2 parts per million (ppm), providing excellent selectivity and sensitivity for PBDE analysis in complex environmental samples. thermofisher.com

Table 1: Typical GC-HRMS (Orbitrap) Instrumental Parameters for PBDE Analysis

| Parameter | Setting |

|---|---|

| GC System | TRACE 1300 GC |

| Injector | Programmed Temperature Vaporizing (PTV) |

| Column | TraceGOLD™ TG-PBDE (15 m x 0.25 mm I.D. x 0.10 µm film) |

| Carrier Gas | Helium |

| MS System | Exactive™ GC Orbitrap™ GC-MS |

| Ionization Mode | Electron Ionization (EI) |

| Mass Resolution | 60,000 FWHM (at m/z 200) |

| Mass Accuracy | < 2 ppm |

Data sourced from Thermo Fisher Scientific application note. thermofisher.com

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS), particularly gas chromatography coupled with a triple quadrupole mass spectrometer (GC-QqQ-MS), has become a popular and powerful tool for the quantification of PBDEs. thermofisher.comnih.gov This approach provides a higher degree of selectivity and sensitivity compared to single-stage MS by utilizing selective reaction monitoring (SRM). thermofisher.com

In an SRM experiment, a specific precursor ion (a molecular or fragment ion of the target analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then a specific product ion is monitored in the third quadrupole. This process significantly reduces chemical noise and matrix interferences, allowing for the detection of ultra-trace levels of PBDEs in complex matrices like food, sediment, and biological tissues. thermofisher.comnih.gov The high selectivity of MS/MS is crucial because many PBDE congeners are isobaric (have the same nominal mass) and can be difficult to separate chromatographically. thermofisher.com

Table 2: Key Advantages of GC-MS/MS for OctaBDE Analysis

| Feature | Benefit |

|---|---|

| Selective Reaction Monitoring (SRM) | High selectivity, minimizes matrix interference, reduces false positives. thermofisher.com |

| High Sensitivity | Enables detection of ultra-trace concentrations (ng/kg levels). thermofisher.com |

| Enhanced Specificity | Can distinguish between isobaric congeners when coupled with adequate chromatography. thermofisher.com |

| Robust Quantification | Provides accurate and precise measurements for large-scale studies. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry is excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of organic molecules, including specific PBDE congeners. nih.govresearchgate.net When a new or unknown isomer is isolated, NMR is used to determine the precise arrangement of bromine atoms on the diphenyl ether backbone. nih.gov

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to establish connectivity within individual phenyl rings. core.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons they are directly attached to. wpmucdn.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule and determining the substitution pattern. core.ac.uk

Nuclear Overhauser Effect (NOE) Spectroscopy: Provides information about the spatial proximity of atoms, which can help in confirming the structure.

For instance, the structure of the major octabromo isomer in the technical mixture DE-79 was unequivocally identified as 2,2',3,3',4,4',6,6'-octabromodiphenyl ether (BDE-197) using ¹H-NMR and 2D ¹H-¹³C correlation NMR spectra after its isolation by HPLC. nih.gov

Table 3: Common NMR Experiments for PBDE Structure Elucidation

| Experiment | Information Provided |

|---|---|

| 1D ¹H NMR | Chemical shift, integration, and coupling constants of protons. |

| 1D ¹³C NMR | Chemical shifts of unique carbon atoms. |

| 2D COSY | Reveals proton-proton (¹H-¹H) spin-spin coupling networks. core.ac.uk |

| 2D HSQC/HMQC | Correlates protons to their directly attached carbons (¹JCH). core.ac.uk |

| 2D HMBC | Shows long-range correlations between protons and carbons (²JCH, ³JCH). core.ac.uk |

| 2D NOESY/ROESY | Identifies atoms that are close in space, confirming stereochemistry and conformation. |

Quality Assurance and Quality Control in Analytical Studies

Rigorous quality assurance and quality control (QA/QC) measures are fundamental for generating reliable and defensible data in the analysis of octaBDEs. researchgate.net Given the low concentrations often found in environmental and biological samples, preventing contamination and ensuring accuracy are paramount.

Standard QA/QC protocols involve the regular analysis of several types of samples:

Method Blanks: These are samples that contain all reagents but no sample matrix. They are processed alongside the actual samples to check for contamination introduced during the analytical procedure. eurachem.org

Spiked Samples: A known amount of the target analyte is added to a sample matrix to assess the accuracy and recovery of the analytical method. eurachem.org

Duplicate Samples: Analyzing a sample twice provides a measure of the method's precision. eurachem.org

Quality Control Samples (QCS): These are well-characterized materials containing the analyte of interest at a known concentration, used to monitor the performance of the analytical system. eurachem.org

Use of Labeled Internal Standards and Reference Materials

To ensure the highest accuracy and precision, quantitative methods for octaBDEs almost universally rely on the use of isotopically labeled internal standards and certified reference materials. researchgate.net

Labeled Internal Standards: Stable isotope-labeled (SIL) internal standards are synthetic versions of the target analyte where one or more atoms (commonly ¹²C) are replaced with a heavy isotope (e.g., ¹³C). acanthusresearch.com For example, ¹³C₁₂-labeled BDE-203 could be used as an internal standard for the analysis of native BDE-203. These standards are added to the sample at the very beginning of the analytical process. Because SIL standards have nearly identical chemical and physical properties to their native counterparts, they co-elute chromatographically and experience similar effects from the sample matrix (e.g., ion suppression in MS) and sample preparation (e.g., extraction losses). nih.gov By measuring the ratio of the native analyte to the labeled standard, analysts can accurately quantify the analyte, compensating for variations in instrument response and recovery. researchgate.net

Reference Materials (RMs): Certified Reference Materials (CRMs) and Standard Reference Materials (SRMs) are materials with a well-characterized and certified concentration of specific PBDE congeners. researchgate.net These are produced by national metrology institutes like the National Institute of Standards and Technology (NIST). researchgate.netresearchgate.net SRMs are available for various matrices, including indoor dust and fish tissue. researchgate.netresearchgate.net Analyzing these materials is essential for method validation, as it demonstrates the laboratory's ability to achieve accurate results on a real-world sample. researchgate.net It also allows for direct comparison of data generated by different laboratories worldwide.

Table 4: Examples of Commercially Available Standards for OctaBDE Analysis

| Standard Type | Example | Application |

|---|---|---|

| Certified Reference Standard | 2,2',3,4,4',5,5',6-Octabromodiphenyl Ether (BDE-203S) in solution | Instrument calibration, spiking studies. accustandard.com |

| Standard Reference Material (SRM) | SRM 2585 (Organics in Indoor Dust) | Method validation, inter-laboratory comparisons. researchgate.net |

| Isotopically Labeled Standard | ¹³C-labeled PBDE congeners | Internal standards for accurate quantification by isotope dilution mass spectrometry. acanthusresearch.com |

Environmental Remediation and Management Strategies for Octabromodiphenyl Ether Contamination

Abiotic Degradation Technologies

Abiotic degradation methods utilize chemical and physical processes to break down BDE-203 into less harmful substances. These technologies offer promising avenues for the remediation of contaminated sites.

Photocatalytic Transformation Processes

Photocatalysis has emerged as a potent advanced oxidation process for the degradation of persistent organic pollutants like BDE-203. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with light of appropriate wavelength, generates highly reactive oxygen species (ROS) that can mineralize the target pollutant.

Research on the photocatalytic degradation of decabromodiphenyl ether (BDE-209), a structurally similar and more heavily brominated congener, provides significant insights into the potential pathways for BDE-203 transformation. Studies have demonstrated that under natural sunlight, BDE-209 in house dust undergoes photolytic degradation, yielding various lower brominated congeners, including several octabromodiphenyl ethers such as BDE-196, BDE-197, BDE-201, BDE-202, and BDE-203. nih.gov The pseudo-first-order degradation rates for BDE-209 in spiked and natural dust were found to be 2.3 x 10⁻³ and 1.7 x 10⁻³ per hour, respectively. nih.gov

In controlled laboratory settings, the photocatalytic degradation of BDE-209 using nano-sized TiO2 under visible light has been shown to have a half-life of 3.05 days. nih.gov The major degradation products identified were tetra- and penta-BDEs, indicating a stepwise debromination process. nih.gov The efficiency of this process is influenced by several factors, with optimal degradation of BDE-209 observed at a pH of 12. nih.gov

While direct studies on the photocatalytic degradation of BDE-203 are limited, the findings from BDE-209 research strongly suggest that photocatalysis is a viable method for the degradation of octabromodiphenyl ethers, proceeding through a sequential loss of bromine atoms.

Table 1: Photodegradation of BDE-209 in House Dust Exposed to Natural Sunlight

| Matrix | Pseudo-First-Order Degradation Rate (h⁻¹) |

|---|---|

| Spiked Dust | 2.3 x 10⁻³ |

Table 2: Octabromodiphenyl Ether Congeners Formed from BDE-209 Photodegradation

| BDE Congener |

|---|

| BDE-196 |

| BDE-197 |

| BDE-201 |

| BDE-202 |

Reductive Dehalogenation Using Zero-Valent Metals

Reductive dehalogenation using zero-valent metals, particularly nanoscale zero-valent iron (nZVI), has proven to be an effective technology for the remediation of halogenated organic compounds, including BDE-203. This process involves the transfer of electrons from the zero-valent metal to the brominated compound, leading to the cleavage of carbon-bromine bonds and the sequential removal of bromine atoms.

The use of bimetallic nanoparticles, such as palladium-coated nZVI (nZVI/Pd), can significantly enhance the rate of debromination. nih.gov Palladium acts as a catalyst, facilitating the generation of atomic hydrogen, which is a key reducing agent in the process. nih.govresearchgate.net Studies have shown that nZVI/Pd can effectively debrominate a range of environmentally abundant PBDEs, including hepta-, and hexa-BDEs, to their fully debrominated form, diphenyl ether, within a week. nih.gov The optimal palladium loading for maximizing the debromination kinetics has been identified. nih.gov

The debromination of PBDEs by nZVI generally follows a stepwise pathway, with the removal of bromine atoms leading to the formation of lower brominated congeners. The reaction kinetics are typically pseudo-first-order. The efficiency of the process can be further improved by using supports like organo-attapulgite, which prevent the agglomeration of nZVI particles and enhance the adsorption of the target compound. nih.gov

Table 3: Comparison of BDE-209 Removal by Different nZVI-based Materials

| Material | Reaction Rate Enhancement (compared to nZVI) |

|---|

Thermal Treatment and Hydrothermal Oxidation

Thermal treatment and hydrothermal oxidation are abiotic remediation technologies that utilize high temperatures and pressures to decompose organic pollutants. Hydrothermal oxidation (HTO) involves the use of water as a solvent at elevated temperatures and pressures, often with the addition of an oxidant like oxygen or hydrogen peroxide, to break down complex organic molecules into simpler compounds such as carbon dioxide, water, and mineral acids. mdpi.comnih.gov

Hydrothermal oxidation is a promising technology for the treatment of various organic wastes, including sludge, due to its high efficiency in reducing organic load and its ability to mineralize pollutants. mdpi.comresearchgate.net The process parameters, such as temperature, pressure, and residence time, can be optimized to achieve high destruction efficiencies for organic compounds. nih.gov Given the thermal lability of the C-Br bond, it is expected that thermal and hydrothermal treatments would be effective in degrading BDE-203, although the formation of potentially toxic byproducts, such as polybrominated dibenzofurans, would need to be carefully monitored and controlled.

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms and plants to degrade or detoxify environmental pollutants. These approaches are often considered more environmentally friendly and cost-effective than traditional physicochemical methods.

Microbial Degradation and Debromination

The microbial reductive debromination of BDE-203 has been demonstrated in anaerobic environments. Specific anaerobic dehalogenating bacteria, such as Dehalococcoides species, have been identified as capable of utilizing PBDEs as electron acceptors in their respiratory processes. berkeley.eduberkeley.edu

Studies investigating the debromination of a commercial octa-BDE mixture, which includes BDE-203 as a major congener, have shown that these microorganisms can sequentially remove bromine atoms, leading to the formation of less brominated diphenyl ethers. berkeley.eduberkeley.edu The debromination pathways often exhibit a preference for the removal of para and meta bromines. berkeley.edu

One study found that Dehalococcoides ethenogenes strain 195 was capable of debrominating an octa-BDE mixture to hepta-, hexa-, and penta-BDE congeners within six months. berkeley.edu The rate of debromination can be influenced by the presence of other microbial species. For example, the presence of Dehalococcoides sp. strain BAV1 in a mixed culture appeared to accelerate the debromination of hexa- and penta-BDE intermediates. berkeley.edu While the complete mineralization of BDE-203 by microbial action has not been fully elucidated, reductive debromination represents a critical first step in its detoxification.

Table 4: Microbial Cultures Capable of Debrominating Octabromodiphenyl Ether

| Microorganism/Culture | Key Findings |

|---|---|

| Dehalococcoides ethenogenes strain 195 | Debrominates octa-BDE mixture to hepta-, hexa-, and penta-BDEs. |

| Dehalococcoides sp. strain BAV1 | Appears to accelerate the debromination of hexa- and penta-BDE intermediates. |

Phytoremediation Potential

Phytoremediation is an in-situ remediation technology that utilizes plants to remove, degrade, or contain contaminants in soil, sediment, and water. mdx.ac.uksisef.org This approach is considered a cost-effective and aesthetically pleasing alternative to conventional remediation methods. sisef.org Plants can employ several mechanisms for the phytoremediation of organic pollutants, including phytoextraction (uptake and accumulation), phytodegradation (breakdown by plant enzymes), and rhizodegradation (degradation by root-associated microbes). mdx.ac.uk

While there is a growing body of research on the phytoremediation of various organic contaminants, specific studies focusing on the uptake and degradation of 2,3,3',4,4',5,5',6-octabromodiphenyl ether by plants are currently limited. However, the general principles of phytoremediation suggest that certain plant species, particularly those with extensive root systems and high transpiration rates, could have the potential to remediate sites contaminated with BDE-203.

The effectiveness of phytoremediation can be enhanced by the synergistic action of plants and their associated microbial communities in the rhizosphere. nih.gov Native plants are often considered for phytoremediation as they are well-adapted to the local environmental conditions. mdx.ac.uk Future research is needed to identify specific plant species that are tolerant to and effective in the remediation of BDE-203 and to understand the mechanisms involved in its uptake, translocation, and potential degradation within the plant system.

Waste Management and Source Control Measures

Effective management of this compound (OctaBDE), a specific congener within commercial Octabromodiphenyl ether (c-OctaBDE) mixtures, is centered on controlling its sources and managing waste from products containing this persistent organic pollutant (POP). Since production has largely ceased due to international agreements, current strategies focus on managing the legacy of OctaBDE present in consumer goods and waste streams. pops.intwikipedia.org

The primary challenge lies in identifying and properly handling the vast quantities of plastics and other materials from end-of-life products that were treated with c-OctaBDE flame retardants. pops.int These products, particularly electronics and electrical equipment, are a major reservoir of this compound. nih.govmdpi.com

Source Control Measures

The most effective source control measure has been the global phase-out of the production and use of c-OctaBDE. Several international treaties and national regulations have been instrumental in curbing the introduction of new OctaBDE into the market.

Key regulatory actions include:

Stockholm Convention: In 2009, c-OctaBDE was listed in Annex A of the Stockholm Convention, which calls for the elimination of its production, use, import, and export. pops.intwikipedia.org This international treaty has been a driving force in reducing the global circulation of this chemical.

European Union (EU): The EU has been proactive in regulating polybrominated diphenyl ethers (PBDEs). Directive 2003/11/EC banned the placing on the market and use of OctaBDE in concentrations higher than 0.1% by mass since 2004. wikipedia.orgpops.intlegislation.gov.uk Further restrictions on hazardous substances in electronics (RoHS Directive) also limit the presence of PBDEs. pops.int

United States (U.S.): A voluntary phase-out by the main U.S. manufacturer and importer of c-OctaBDE was completed at the end of 2004. epa.govcanada.ca Subsequently, the U.S. Environmental Protection Agency (EPA) implemented a Significant New Use Rule (SNUR) to prevent the new manufacture or import of OctaBDE without prior EPA evaluation. epa.govepa.gov Several states had also banned the substance prior to these federal actions. wikipedia.org

Canada: Canada prohibited the manufacture of seven PBDEs, including OctaBDE, and restricted their use, sale, and import through the Polybrominated Diphenyl Ethers Regulations under the Canadian Environmental Protection Act, 1999. pops.intcanada.capublications.gc.ca

These regulatory actions have effectively stopped new production, shifting the focus entirely to the management of existing stockpiles and waste. pops.int

Regulatory Actions and Source Control for c-OctaBDE

| Jurisdiction/Treaty | Regulation/Action | Year Implemented | Key Provision |

|---|---|---|---|

| Stockholm Convention | Listing in Annex A | 2009 | Prohibits production, use, import, and export of c-OctaBDE. pops.intwikipedia.org |

| European Union | Directive 2003/11/EC | 2004 | Prohibits marketing and use in concentrations >0.1% by mass. wikipedia.orgpops.intlegislation.gov.uk |

| United States | Voluntary Phase-out | 2004 | Cessation of production and import by major companies. epa.govcanada.ca |

| United States | Significant New Use Rule (SNUR) | 2006 | Requires EPA notification for any new manufacture or import. epa.gov |

Waste Management Strategies

The management of waste containing OctaBDE, primarily from waste electrical and electronic equipment (WEEE), presents significant challenges. mdpi.comenvironment.govt.nz Common disposal and management methods have varying degrees of effectiveness and environmental risk.

Landfilling: This has historically been the most common method for disposing of products containing PBDEs. pops.intnih.gov However, there is growing evidence that PBDEs can leach from landfills into the surrounding environment, contaminating groundwater and soil. pops.int Furthermore, anaerobic degradation within landfills can lead to the debromination of higher brominated PBDEs like OctaBDE into more toxic and bioaccumulative lower brominated forms. pops.int

Incineration: Incineration of waste containing PBDEs is a potential source of polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs), which are highly toxic compounds. nih.gov Proper incineration at high temperatures with advanced emission controls is required to minimize the formation of these hazardous byproducts.

Recycling: Recycling plastics from WEEE is a common practice, but it poses a significant risk of cross-contamination. nih.govmdpi.com If plastics containing OctaBDE are not properly separated, the toxic flame retardant can be carried over into new consumer products, including items like children's toys. ipen.org The Stockholm Convention includes a specific exemption that allows for the recycling of articles containing c-OctaBDE, a point of significant international discussion due to the potential for continued environmental and health risks. pops.int To mitigate this, some regulations specify concentration limits for PBDEs in recycled materials. nih.gov Technologies are being developed to recover bromine from polymers, which would allow for safer recycling of the plastic feedstock. pops.int

Comparison of Waste Management Options for OctaBDE-Containing Materials

| Management Method | Advantages | Disadvantages | Research Findings |

|---|---|---|---|

| Landfilling | Economical and widely available. nih.gov | Potential for leaching into the environment; formation of more toxic byproducts through debromination. pops.int | Studies show slow release of PBDEs in leachates and landfill gas, leading to contamination of soil and water. pops.int |

| Incineration | Can destroy the chemical compound. | Risk of forming highly toxic PBDDs/PBDFs without strict controls. nih.gov | Uncontrolled burning, such as in informal e-waste recycling, is a significant source of toxic emissions. bioone.org |

| Recycling | Conserves resources and reduces landfill volume. | Can perpetuate the presence of OctaBDE in new products, leading to continued human exposure. pops.intipen.org | Studies have found c-OctaBDE congeners in new products made from recycled plastics, indicating cross-contamination. ipen.org |

The management of end-of-life products containing this compound requires a multi-faceted approach. Source control through production and use bans has been largely successful. wikipedia.orgcanada.ca However, the legacy of this compound in existing products necessitates careful waste management to prevent further environmental contamination and human exposure. This includes improving sorting technologies for WEEE, developing safer recycling processes, and minimizing reliance on landfills where the compound can persist and transform. pops.intpublications.gc.ca

Q & A

Q. What methodologies are recommended for synthesizing 2,3,3',4,4',5,5',6-Octabromodiphenyl ether (OctaBDE 205) with high purity?

Synthesis involves brominating precursor diphenyl ethers or aminodiphenyl ethers. For OctaBDE 205, bromination of 3,3',4,4',5,5',6-heptabromodiphenyl ether (BDE-191) using elemental bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) is effective . Diazotization and reduction steps may also be employed for intermediates. Purity is validated via ¹H/¹³C NMR, electron ionization mass spectrometry (EIMS), and melting point analysis .

Q. How can researchers quantify OctaBDE 205 in environmental samples with minimal interference?

Gas chromatography-mass spectrometry (GC-MS) using a DB-5MS column (30 m × 0.25 mm × 0.25 µm) is standard. Isotope dilution with ¹³C-labeled internal standards (e.g., ¹³C-BDE 209) improves accuracy. Calibration curves should use certified reference materials (e.g., 50 µg/mL in toluene or isooctane) . High-resolution GC/HRMS is recommended for complex matrices .

Q. What are the primary environmental sources of OctaBDE 205?

OctaBDE 205 originates from historical use of industrial OctaBDE mixtures and thermal degradation of decabromodiphenyl ether (BDE-209) in electronic waste . Environmental monitoring should focus on sediment, biota, and indoor dust from e-waste recycling zones.

Q. How should reference standards for OctaBDE 205 be prepared and stored?

Certified standards (e.g., 50 µg/mL in toluene or isooctane) are commercially available . Store at -20°C in amber vials to prevent photodegradation. Verify stability via periodic GC-MS analysis and compare retention times with NIST-certified data .

Advanced Research Questions

Q. How can researchers differentiate OctaBDE 205 from structural isomers (e.g., BDE-203, BDE-204) in analytical workflows?

Use orthogonal techniques:

- GC retention time indexing : Compare with certified isomer-specific standards .

- High-resolution mass spectrometry (HRMS) : Monitor unique fragment ions (e.g., m/z 79/81 for Br⁻) and exact mass differences (e.g., Δ < 5 ppm) .

- Nuclear Magnetic Resonance (NMR) : Analyze bromine substitution patterns via ¹H/¹³C NMR chemical shifts .

Q. What experimental approaches assess the environmental stability and transformation pathways of OctaBDE 205?

- Photolytic degradation : Expose to UV light (254 nm) in solvents like hexane; monitor debromination products (e.g., hepta- or hexaBDEs) via GC-MS .

- Microbial degradation : Use anaerobic sludge incubations; track metabolite formation with LC-QTOF-MS .

- Thermal degradation : Simulate e-waste recycling conditions (300–500°C); analyze volatiles via pyrolysis-GC-MS .

Q. How can extraction efficiency be optimized for OctaBDE 205 in lipid-rich matrices (e.g., adipose tissue)?

Q. What in vitro models are suitable for studying OctaBDE 205 toxicokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.